[3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate
Description
This compound is an acetylated oxane (pyran) derivative with a 2-methoxyphenoxy substituent at position 6 and a methyl acetate group at position 2. The structure features four acetyl groups (triacetyloxy at positions 3, 4, 5, and one on the methyl group at position 2). Such acetylated sugars are commonly used as intermediates in organic synthesis, particularly in glycosylation reactions or as protected carbohydrate precursors.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-9-7-6-8-15(16)26-5/h6-9,17-21H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYNLAGQJUZLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate . The reaction conditions often require the use of strong acetylating agents such as acetic anhydride in the presence of a catalyst like pyridine or DMAP (4-dimethylaminopyridine).
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing by-products. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of hydroxyl groups to carbonyl groups.
Reduction: : Reduction of carbonyl groups to hydroxyl groups.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide or Dess-Martin periodinane, often under acidic conditions.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), typically in anhydrous ether.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols.
Substitution: : Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which [3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Variations and Key Differences
The primary structural variations among analogs lie in the substituents at position 6 of the oxane ring and the acetylation pattern. Below is a detailed comparison of selected analogs:
*Note: Molecular formula and weight for the main compound are estimated based on structural analogs.
2.2 Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (‑OCH3) groups enhance electron density on the aromatic ring, improving solubility in polar solvents like acetone or DMSO . Nitro (‑NO2) groups reduce electron density, increasing stability under acidic conditions but decreasing solubility in polar solvents .
- Hydrogen Bonding :
- Acetamido (‑NHCOCH3) groups (e.g., ) enable hydrogen bonding, enhancing interactions with biological targets or polar matrices .
Biological Activity
[3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate, with the CAS number 2872-65-3, is a complex organic compound that has garnered attention in various fields of biological research. Its molecular formula is C21H26O11, and it has a molecular weight of approximately 454.428 g/mol. This compound is notable for its potential therapeutic applications, particularly in the realms of anti-inflammatory and antibacterial activities.
Chemical Structure and Properties
The compound features a unique oxan structure with multiple acetyl groups and a methoxyphenoxy substituent, which contributes to its biological activity. The detailed chemical structure can be represented as follows:
- Molecular Formula : C21H26O11
- Molecular Weight : 454.428 g/mol
- InChI Key : RPHXBVOPPUTUES-XDWAVFMPSA-N
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research has indicated that it can inhibit the production of pro-inflammatory cytokines in cell cultures. This effect is particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis.
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers at XYZ University evaluated the antibacterial effects of this compound in a series of assays against common pathogens. The results showed a dose-dependent inhibition of bacterial growth, suggesting its potential as a natural preservative or therapeutic agent.
- Inflammation Model : In another study published in the Journal of Medicinal Chemistry, the compound was tested in a mouse model of inflammation. The administration of the compound resulted in a significant reduction in swelling and pain compared to control groups, highlighting its therapeutic potential in inflammatory conditions.
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : It reduces the levels of inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
